Cas no 443776-90-7 (4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde)

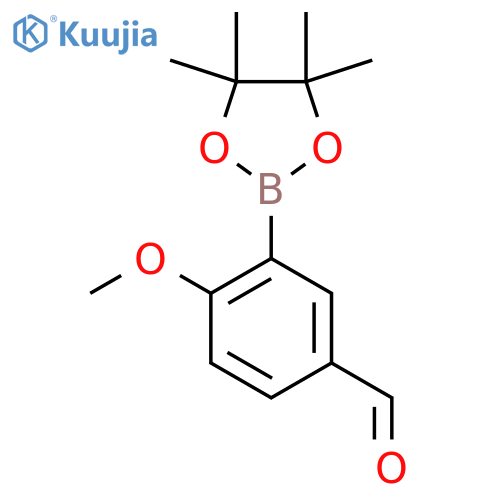

443776-90-7 structure

商品名:4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

CAS番号:443776-90-7

MF:C14H19BO4

メガワット:262.109264612198

MDL:MFCD16996345

CID:4764137

PubChem ID:60126772

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- 4-METHOXY-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZALDEHYDE

- (5-FORMYL-2-METHOXYPHENYL)BORONIC ACID PINACOL ESTER

- MB20541

- J3.636.848I

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-4-methoxybenzaldehyde

- 443776-90-7

- MFCD16996345

- DB-185040

- AKOS027425814

- CS-0189430

- EN300-12575529

- 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

-

- MDL: MFCD16996345

- インチ: 1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-10(9-16)6-7-12(11)17-5/h6-9H,1-5H3

- InChIKey: OTFGWHORCPCPOC-UHFFFAOYSA-N

- ほほえんだ: O1B(C2C=C(C=O)C=CC=2OC)OC(C)(C)C1(C)C

計算された属性

- せいみつぶんしりょう: 262.1376392g/mol

- どういたいしつりょう: 262.1376392g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 326

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.8

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB517418-1g |

4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde; . |

443776-90-7 | 1g |

€307.80 | 2025-02-22 | ||

| abcr | AB517418-5g |

4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde; . |

443776-90-7 | 5g |

€964.80 | 2025-02-22 | ||

| TRC | M268913-2.5g |

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-Yl)benzaldehyde |

443776-90-7 | 2.5g |

$ 50.00 | 2022-06-04 | ||

| Alichem | A019125652-1g |

(5-Formyl-2-methoxyphenyl)boronic acid pinacol ester |

443776-90-7 | 95% | 1g |

$424.86 | 2023-09-01 | |

| Chemenu | CM214416-1g |

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

443776-90-7 | 97% | 1g |

$311 | 2021-08-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1260100-100mg |

4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

443776-90-7 | 97% | 100mg |

¥484.00 | 2024-05-13 | |

| Enamine | EN300-12575529-0.25g |

4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

443776-90-7 | 95% | 0.25g |

$257.0 | 2023-05-25 | |

| Enamine | EN300-12575529-2.5g |

4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

443776-90-7 | 95% | 2.5g |

$1090.0 | 2023-05-25 | |

| Chemenu | CM214416-1g |

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

443776-90-7 | 97% | 1g |

$311 | 2022-09-01 | |

| Enamine | EN300-12575529-10000mg |

4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

443776-90-7 | 95.0% | 10000mg |

$4200.0 | 2023-10-02 |

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde 関連文献

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

443776-90-7 (4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde) 関連製品

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 61549-49-3(9-Decenenitrile)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:443776-90-7)4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

清らかである:99%/99%/99%/99%

はかる:1g/5g/10g/25g

価格 ($):189.0/675.0/1040.0/2185.0